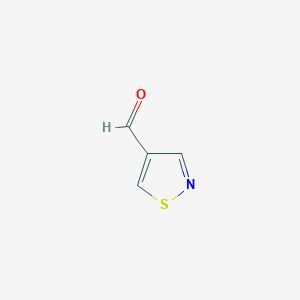

Isothiazole-4-carbaldehyde

Description

Significance of Isothiazole-4-carbaldehyde in Heterocyclic Chemistry Research

The significance of this compound in the field of heterocyclic chemistry is rooted in its unique molecular architecture, which combines the reactivity of an aldehyde functional group with the distinct electronic properties of the isothiazole (B42339) ring. This combination makes it a valuable and versatile synthon, or building block, for the construction of diverse molecular scaffolds.

The isothiazole ring is a key pharmacophore found in various biologically active compounds, and its synthesis can be challenging compared to other 1,2-azoles. thieme-connect.comresearchgate.net The presence of the aldehyde group at the 4-position provides a reactive handle for a wide range of chemical transformations. This allows chemists to introduce molecular diversity and construct libraries of novel compounds for biological screening.

Key chemical reactions involving this compound underscore its role as a versatile intermediate:

Condensation Reactions: The aldehyde group readily undergoes condensation with various nucleophiles. For instance, it can react with amines to form Schiff bases (azomethines) or with hydrazines to produce hydrazones. mdpi.com These reactions are fundamental in creating more elaborate molecular structures. A study on the related 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide involved the creation of an imine bond by reacting the hydrazide with various aldehydes, a reaction mirrored by the reactivity of the carbaldehyde itself. mdpi.com

Wittig Reaction: Research on the isomeric isothiazole-5-carbaldehyde (B1581984) has shown its utility in Wittig reactions to form vinylisothiazoles, which are precursors to complex fused heterocyclic systems known as triheterapentalenes. rsc.org This demonstrates the potential of the aldehyde group on the isothiazole ring to participate in carbon-carbon bond-forming reactions.

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding isothiazole-4-carboxylic acid or reduced to isothiazole-4-methanol. The carboxylic acid derivative is particularly important, as it serves as a precursor for synthesizing amides, esters, and other acid derivatives, including valuable isothiazole penicillins. google.com

Interactive Data Table: Key Reactions of Isothiazole Aldehydes This table summarizes the principal types of reactions that this compound and its isomers undergo, highlighting their versatility as synthetic intermediates.

| Reaction Type | Reagent(s) | Product Type | Significance | Reference(s) |

|---|---|---|---|---|

| Condensation | Amines, Hydrazines | Schiff Bases, Hydrazones | Formation of C=N bonds, synthesis of bioactive derivatives | mdpi.com |

| Wittig Reaction | Phosphonium ylides | Vinylisothiazoles | C-C bond formation, access to complex heterocycles | rsc.org |

| Oxidation | Oxidizing agents (e.g., KMnO₄) | Carboxylic Acids | Precursor for amides, esters, and pharmaceuticals | google.com |

| Reduction | Reducing agents (e.g., NaBH₄) | Alcohols | Conversion to other functional groups | - |

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives is primarily directed toward the discovery of novel bioactive compounds for applications in medicine and agriculture. The core strategy often involves using the this compound scaffold as a starting point for creating diverse molecular libraries and evaluating their biological effects.

One major research trajectory is the synthesis and investigation of the antiproliferative properties of isothiazole derivatives. In a notable study, a series of N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide were synthesized and tested for their activity against cancer cell lines. mdpi.com The hydrazide itself is closely related to the carbaldehyde. The study revealed that the introduction of different aromatic and heterocyclic moieties via an imine linkage resulted in compounds with varying degrees of antiproliferative activity.

Interactive Data Table: Antiproliferative Activity of 5-Chloro-3-methylisothiazole-4-carbohydrazide Derivatives The table below presents data on the antiproliferative activity (GI₅₀ in µM) of selected hydrazone derivatives against two human cancer cell lines.

| Compound | R Group (from R-CHO) | NCI-H460 (Lung Cancer) GI₅₀ (µM) | HCT-116 (Colon Cancer) GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| Hydrazone 1 | 4-Methoxyphenyl | >100 | >100 | mdpi.com |

| Hydrazone 2 | 2,4-Dichlorophenyl | 3.33 | 2.50 | mdpi.com |

| Hydrazone 3 | 4-Nitrophenyl | 39.4 | >100 | mdpi.com |

| Hydrazone 4 | 2-Hydroxynaphthyl | 1.89 | 1.95 | mdpi.com |

GI₅₀: The concentration required to inhibit cell growth by 50%.

Another significant area of research is in agrochemicals . Isothiazole derivatives have been investigated for their potential as fungicides. researchgate.net For instance, certain 3,4-dichloroisothiazoles have been shown to induce systemic acquired resistance in plants, enhancing their defense against pathogens. Research efforts are focused on designing novel isothiazole-containing molecules, such as isothiazole-thiazole hybrids, to discover new agents with potent fungicidal activity against crop-destroying organisms like oomycetes. researchgate.net

Furthermore, the development of novel synthetic methodologies remains a key focus. The chemistry of isothiazoles is being continuously explored to find more efficient and environmentally friendly ways to produce these compounds and their derivatives. thieme-connect.comresearchgate.net This includes the development of one-pot syntheses and solvent-free "neat" reaction conditions to create isothiazoles from simple precursors. researchgate.net Such advancements are crucial for making these valuable compounds more accessible for widespread research and potential commercial application. google.com

Properties

IUPAC Name |

1,2-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NOS/c6-2-4-1-5-7-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRYEXYOMXENNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433664 | |

| Record name | ISOTHIAZOLE-4-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-54-8 | |

| Record name | ISOTHIAZOLE-4-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Isothiazole 4 Carbaldehyde

Cyclization-Based Synthesis of the Isothiazole (B42339) Core

The formation of the isothiazole ring is a critical step in the synthesis of isothiazole-4-carbaldehyde. Various cyclization strategies have been devised, with the cyclization of thioamide precursors being a prominent and versatile approach.

A well-established method for constructing the isothiazole ring involves the cyclization of thioamide precursors with suitable electrophiles. This strategy relies on the nucleophilic character of the sulfur and nitrogen atoms within the thioamide moiety to react with an electrophilic partner, leading to the formation of the heterocyclic ring.

One common approach is the Hantzsch thiazole (B1198619) synthesis, which, although primarily used for thiazoles, has been adapted for isothiazole synthesis under specific conditions. This method typically involves the condensation of α-haloketones with thioamides. beilstein-journals.org While the Hantzsch synthesis is a powerful tool, its applicability for producing 2,5-disubstituted thiazoles can be limited. acs.org

Another notable example involves the reaction of N-propargyl thioamides. For instance, N-propargyl thiocarbamates can undergo cyclization in the presence of sodium benzenesulfinate (B1229208) and iodine to yield disubstituted thiazoles through an addition-cycloelimination mechanism. beilstein-journals.org Furthermore, N-(propargyl)thioamide intermediates can be generated in situ and subsequently undergo base-promoted cyclization to form the isothiazole ring. beilstein-journals.org

Recent advancements have also demonstrated the use of alkynyl(aryl)iodonium reagents in the cyclocondensation of thioamides to form thiazoles, offering a novel route to this heterocyclic system. acs.org The reaction of β-ketothioamides with various reagents also provides a versatile pathway to functionalized thiazoles and related heterocycles. chim.it

Table 1: Examples of Thioamide Cyclization for Isothiazole/Thiazole Synthesis

| Thioamide Precursor | Electrophile/Reagent | Product | Reference |

| Thiobenzamides | 1,3-Dichloroacetone | 2-Arylthiazoles | mdpi.com |

| N-Propargyl thiocarbamate | Sodium benzenesulfinate, I₂ | Disubstituted thiazole | beilstein-journals.org |

| Silyl-protected N-propargylamines | Benzotriazolylthiones | 2,5-Disubstituted thiazoles | beilstein-journals.org |

| Thioamides | Alkynyl(aryl)iodonium reagents | Thiazoles | acs.org |

| β-Ketothioamides | α-Diazo-1,3-diketones | Functionalized thiazolines | chim.it |

Beyond the use of thioamide precursors, a range of alternative cyclization strategies have been developed for the synthesis of the isothiazole core. These methods often employ different starting materials and reaction cascades to achieve the desired heterocyclic framework. thieme-connect.com

One such strategy is the (4+1) annulation, which involves the reaction of a four-atom component with a one-atom component to construct the ring. thieme-connect.com An example is the use of β-keto dithioesters or β-keto thioamides with ammonium (B1175870) acetate (B1210297) under metal-free conditions to form 3,5-disubstituted isothiazoles. thieme-connect.com This approach proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade. thieme-connect.com

Another approach involves intramolecular cyclization. For instance, the intramolecular condensation of an activated methylene (B1212753) group with a cyano group in certain precursors can lead to the formation of the isothiazole ring. thieme-connect.com Additionally, the oxidative cyclization of 3-aminopropenethiones using reagents like chromium trioxide supported on silica (B1680970) gel offers a solvent-free method for preparing 4-cyanoisothiazoles. thieme-connect.com

Ring transformation reactions also provide a pathway to isothiazoles. Although less common, these methods involve the conversion of another heterocyclic system into the isothiazole ring.

Table 2: Alternative Cyclization Strategies for Isothiazole Synthesis

| Strategy | Precursors | Key Reagents/Conditions | Product | Reference |

| (4+1) Heterocyclization | β-Keto dithioesters/thioamides, NH₄OAc | Metal-free, sequential cascade | 3,5-Disubstituted isothiazoles | thieme-connect.com |

| Intramolecular Cyclization | Compounds with activated methylene and cyano groups | Condensation | Isothiazoles | thieme-connect.com |

| Oxidative Cyclization | 3-Aminopropenethiones | CrO₃/SiO₂, solvent-free or microwave | 4-Cyanoisothiazoles | thieme-connect.com |

| (3+2) Heterocyclization | Two components providing a three-atom and a two-atom fragment | Varies | 4-Arylisothiazoles | thieme-connect.com |

Formylation Reactions for Aldehyde Introduction at the 4-Position

Once the isothiazole ring is constructed, the next critical step is the introduction of the aldehyde group at the 4-position. Several formylation methods have been successfully applied to achieve this transformation.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comrsc.org This reaction employs the Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the ring. ijpcbs.comresearchgate.net

The reaction proceeds via an electrophilic substitution mechanism where a halomethyleniminium salt, the active electrophile, attacks the electron-rich position of the heterocyclic ring. ijpcbs.com For isothiazoles, which are electron-rich heteroarenes, the 4-position is generally the most susceptible to electrophilic attack. thieme-connect.de The resulting iminium species is then hydrolyzed to yield the corresponding aldehyde. ijpcbs.com

The Vilsmeier-Haack reaction has been successfully used to synthesize various pyrazole-4-carbaldehydes and has been applied to thiazole derivatives as well. researchgate.netresearchgate.net The reaction conditions, such as temperature and reaction time, can be optimized to achieve good yields of the desired 4-formyl product. rsc.orgderpharmachemica.com For instance, the formylation of certain N-arylmaleimide derivatives using the Vilsmeier-Haack reagent has been reported to proceed with good yields. derpharmachemica.com

Table 3: Vilsmeier-Haack Formylation of Heterocyclic Compounds

| Substrate | Reagents | Product | Key Findings | Reference |

| Electron-rich aromatic/heteroaromatic rings | POCl₃, DMF | Aryl/heteroaryl aldehyde | Efficient and mild formylation method | ijpcbs.com |

| Hydrazones | Vilsmeier-Haack reagent | 4-Formylpyrazoles | Excellent yields | researchgate.net |

| 1-Phenyl-3-[2-(prop-2-yn-1-yloxy)-phenyl substituted]-1H-pyrazole | Vilsmeier-Haack reagent | 1-Phenyl-3-[2-(prop-2-yn-1-yloxy)-phenyl substituted]-1H-pyrazole-4-carbaldehyde | Synthesis of pyrazole (B372694) carbaldehydes | rsc.org |

| N-(4-acetylphenyl)benzenesulfonamide | Vilsmeier-Haack reagent | N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide | Synthesis of bioactive carbaldehydes | rsc.org |

An alternative and common strategy for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 4-(hydroxymethyl)isothiazole. rsc.org This approach first requires the synthesis of the alcohol precursor, which can often be obtained by the reduction of the corresponding carboxylic acid or its ester. rsc.org

A variety of oxidizing agents can be employed for the conversion of the hydroxymethyl group to an aldehyde. These include manganese dioxide (MnO₂), chromium trioxide (CrO₃), and sodium hypochlorite (B82951) (NaOCl). mdpi.com The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid.

For example, 4-hydroxymethyl-3-methylisothiazole has been successfully synthesized by the reduction of 3-methylthis compound, and it is implied that the reverse oxidation is a viable route. rsc.org The oxidation of secondary alcohols to ketones in the isothiazole series using chromium trioxide has also been demonstrated, suggesting its utility for primary alcohol oxidation. rsc.org In a related system, the synthesis of 2-(3-phenylureido)thiazole-4-carbaldehyde was achieved by the oxidative cleavage of a diol using sodium metaperiodate. prepchem.com

Table 4: Oxidation of Alcohols to Aldehydes in Heterocyclic Systems

| Substrate | Oxidizing Agent | Product | Reference |

| 4-(Hydroxymethyl)isothiazole derivatives | MnO₂, CrO₃, or NaOCl | This compound derivatives | mdpi.com |

| Isothiazolyl carbinols | Chromium trioxide | Isothiazolyl ketones | rsc.org |

| 4-(1,2-Dihydroxyethyl)-2-(3-phenylureido)thiazole | Sodium metaperiodate | 2-(3-Phenylureido)thiazole-4-carbaldehyde | prepchem.com |

| 4-Hydroxymethyl-3-methylisothiazole | (Implied reverse reaction) | 3-Methylthis compound | rsc.org |

The Sommelet reaction provides a classic method for converting a halomethyl group into a formyl group, and it has been effectively applied in the synthesis of heterocyclic aldehydes, including those of the thiazole series. farmaciajournal.comfarmaciajournal.com The reaction involves treating a halomethyl derivative with hexamethylenetetramine (urotropine) to form a quaternary ammonium salt. farmaciajournal.comfarmaciajournal.com Subsequent hydrolysis of this salt, typically with aqueous acid, yields the desired aldehyde. farmaciajournal.comfarmaciajournal.com

This methodology has been successfully used to prepare 2-aryl-1,3-thiazole-4-carbaldehydes from the corresponding 4-chloromethylthiazole derivatives. farmaciajournal.com Good yields have been reported even when bulky substituents are present on the thiazole ring. farmaciajournal.com The reaction can be performed directly by refluxing the halomethyl compound with urotropine in acetic acid, or indirectly by first isolating the urotropinium salt followed by hydrolysis. farmaciajournal.com The indirect procedure has sometimes been found to be more effective. farmaciajournal.com

The Sommelet reaction has also been extended to the synthesis of 2-R-5-formyl-1,3,4-thiadiazole derivatives, demonstrating its versatility across different heterocyclic systems. farmaciajournal.com

Table 5: Application of the Sommelet Reaction in Heterocyclic Aldehyde Synthesis

| Starting Material | Key Reagents | Product | Yield | Reference |

| 2-Anilino-4-chloromethylthiazole derivatives | Hexamethylenetetramine, Acetic Acid | 2-Anilino-thiazole-4-carbaldehyde derivatives | Good | farmaciajournal.com |

| 2-Benzyl-4-halomethyl-thiazole derivatives | Hexamethylenetetramine, Acetic Acid | 2-Benzyl-thiazole-4-carbaldehyde derivatives | Good | farmaciajournal.com |

| 2-R-5-chloromethyl-1,3,4-thiadiazole derivatives | Hexamethylenetetramine, Acetic Acid | 2-R-5-formyl-1,3,4-thiadiazole derivatives | 65-69% | farmaciajournal.com |

| Heteroarylmethyl bromides (pyridine, isoquinoline, thiazole) | Hexamethylenetetramine, Acetic Acid | Corresponding heteroaryl aldehydes | 50-57% | farmaciajournal.com |

| 2-Aryl-4-chloromethylthiazoles | Hexamethylenetetramine, Acetic Acid | 2-Arylthiazole-4-carbaldehydes | - | mdpi.com |

Advanced and Emerging Synthetic Approaches

Modern synthetic strategies are moving beyond classical condensation reactions, employing sophisticated techniques to achieve higher yields, greater purity, and access to novel derivatives. These approaches include selective reductions, regiocontrolled functionalizations, complex multi-step pathways, and the application of novel catalytic systems.

A key method for the synthesis of this compound involves the partial reduction of a corresponding carboxylic acid derivative, most commonly an ester. This transformation requires careful selection of a reducing agent to prevent over-reduction to the corresponding alcohol. Diisobutylaluminum hydride (DIBAL-H) is a frequently used reagent for this purpose. For the analogous thiazole system, a method has been detailed where methyl thiazole-4-carboxylate is reduced with DIBAL-H to yield thiazole-4-carbaldehyde, showcasing a viable route for industrial-scale production. google.com This method is advantageous due to its simple operation and the availability of the starting materials. google.com

The reaction is typically performed at low temperatures to control reactivity and selectivity. The general mechanism involves the coordination of the aluminum center to the ester's carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. The resulting tetrahedral intermediate is stable at low temperatures and hydrolyzes upon workup to release the aldehyde.

Table 1: Example of Ester Reduction for Heterocyclic Aldehyde Synthesis

| Starting Material | Reagent | Product | Key Conditions |

|---|---|---|---|

| Methyl isothiazole-4-carboxylate | Diisobutylaluminum hydride (DIBAL-H) | This compound | Low temperature (e.g., -78 °C), Aprotic solvent (e.g., Toluene, THF) |

| Ethyl isothiazole-4-carboxylate | Diisobutylaluminum hydride (DIBAL-H) | This compound | Low temperature, Aprotic solvent |

Other modern methods for the reduction of carboxylic acids and their derivatives to aldehydes include catalytic approaches using silanes in the presence of nickel or activation of amides followed by reduction. organic-chemistry.org For instance, the reduction of tertiary amides to aldehydes can be achieved with high efficiency and chemoselectivity using the Schwartz reagent (Cp₂Zr(H)Cl). organic-chemistry.org

Achieving regiocontrol is paramount when synthesizing substituted isothiazole derivatives. The inherent electronic properties of the isothiazole ring dictate its reactivity: position 4 is generally preferred for electrophilic attack, while positions 3 and 5 are more susceptible to nucleophilic attack. thieme-connect.com Advanced methods leverage directing groups and specific reagents to functionalize positions that are not intrinsically favored.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. This technique involves the deprotonation of a position adjacent to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA). The resulting organometallic intermediate can then react with various electrophiles to introduce a wide range of functional groups.

A notable example is the regioselective lithiation at the C-5 position of 3-(benzyloxy)isothiazole (B1280312) using LDA. nih.gov This approach allows for the introduction of various electrophiles exclusively at the 5-position, a versatility that has been applied to the synthesis of thioibotenic acid. nih.govresearchgate.net Similarly, the sulfonamide group can act as an effective directing group in pyridine-fused systems, enabling the exclusive generation of a 4-lithio compound from N-t-butylpyridine-3-sulfonamide, which can then be carboxylated or reacted with other electrophiles. unilag.edu.ng

Table 2: Examples of Regioselective Functionalization of the Isothiazole Ring

| Substrate | Directing Group | Reagent(s) | Position Functionalized | Product Type | Ref |

|---|

These regioselective techniques are crucial for constructing complex this compound derivatives, where a specific substitution pattern is required for biological activity or material properties.

The synthesis of complex molecules bearing the this compound moiety often requires multi-step sequences that build the molecule in a convergent or linear fashion. These strategies allow for the introduction of diverse functionalities and the construction of fused ring systems.

One such strategy involves the development of key building blocks that can be selectively functionalized. For example, a straightforward, high-yielding two-step synthesis was established for dihalo-isothiazolo[4,5-b]pyridines. rsc.org These intermediates are valuable as they can undergo various synthetic transformations, such as nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, allowing for the regioselective functionalization of the fused scaffold. rsc.org

Another advanced approach is the use of continuous flow chemistry to handle hazardous or unstable intermediates safely and efficiently. A multi-step continuous synthesis was developed for a C4-oxime-substituted thiazole, a closely related heterocyclic aldehyde. acs.org The process involved the synthesis of a brominated building block which was then used to construct the final thiazole derivative, demonstrating significant improvements in safety and robustness over batch processing. acs.org

Table 3: Representative Multi-Step Synthesis of a Fused Isothiazole Derivative

| Step | Starting Material | Reaction Type | Reagent(s) | Intermediate/Product | Ref |

|---|---|---|---|---|---|

| 1 | 3,5-Dichloropicolinonitrile | Suzuki Coupling | 3,4-Dimethoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 5-(3,4-Dimethoxyphenyl)-3-chloropicolinonitrile | rsc.org |

| 2 | Step 1 Product | Cyclization | NaSH | 5-(3,4-Dimethoxyphenyl)-3-mercapto-picolinonitrile | rsc.org |

| 3 | Step 2 Product | Oxidative Cyclization | I₂, Pyridine | 3-(3,4-Dimethoxyphenyl)isothiazolo[5,4-b]pyridine-5-carbonitrile | rsc.org |

These multi-step strategies are essential for accessing structurally diverse libraries of this compound derivatives for screening and development purposes.

While distinct from isothiazoles, the development of catalytic methods for the synthesis of the isomeric thiazole ring provides valuable insights into modern heterocyclic chemistry. These methods often focus on green chemistry principles, such as the use of recyclable catalysts, mild reaction conditions, and high atom economy. bepls.com

One-pot, multi-component reactions are particularly efficient. A green synthetic procedure for hydrazinyl thiazoles has been reported using copper oxide nanoparticles (CuONPs) dispersed on titanium dioxide as a catalyst in water. sci-hub.se This method allows for the synthesis of various thiazole derivatives from aldehydes or ketones, thiosemicarbazide (B42300), and phenacyl bromides in short reaction times and with high yields. sci-hub.se Another approach utilizes rust-derived Fe₂O₃ nanoparticles as an efficient and green catalyst for a one-pot synthesis in water. sci-hub.se

Biocatalysts and recyclable catalysts are also gaining prominence. A cross-linked chitosan (B1678972) hydrogel has been used as a recyclable, heterogeneous base catalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com This eco-friendly method offers high yields and allows the catalyst to be reused without significant loss of efficiency. mdpi.com

Alkaline earth metals have also been employed as catalysts. A chemoselective and stereoselective synthesis of substituted thiazoles was developed using a Calcium(II) catalyst to promote the reaction between propargyl alcohols and thioamides. acs.org This method was found to be selective for the alkyne group over an alkene within the same molecule. acs.org

Table 4: Comparison of Modern Catalytic Methods for Thiazole Synthesis

| Catalyst System | Reaction Type | Solvent | Key Advantages | Product Type | Ref |

|---|---|---|---|---|---|

| CuONPs/TiO₂ | Three-component reaction | Water | Green solvent, Room temperature, High yields (91-98%) | Hydrazinyl thiazoles | sci-hub.se |

| Nano-Fe₂O₃ | Three-component reaction | Water | Recyclable catalyst, Room temperature, Fast (10 min) | Hydrazinyl thiazoles | sci-hub.se |

| Chitosan Hydrogel | Condensation/Cyclization | Ethanol | Recyclable biocatalyst, Ultrasonic irradiation, Eco-friendly | Substituted thiazoles | mdpi.com |

| Ca(OTf)₂ | Cyclization | Toluene / Solvent-free | Chemoselective, Use of alkaline earth catalyst | Substituted thiazoles | acs.org |

The principles from these catalytic thiazole syntheses, such as the use of nanoparticle catalysts and multi-component strategies, could inspire the development of new, efficient routes to this compound and its derivatives.

Iii. Chemical Reactivity and Mechanistic Studies of Isothiazole 4 Carbaldehyde

Reaction Pathways of the Aldehyde Functional Group

The aldehyde group in isothiazole-4-carbaldehyde is a primary site of reactivity, readily undergoing oxidation, nucleophilic addition, condensation, and reduction reactions.

The aldehyde moiety of this compound can be readily oxidized to the corresponding isothiazole-4-carboxylic acid. This transformation is a key step in the synthesis of various derivatives with potential biological activity. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed for this purpose. For instance, the oxidation of 2-p-tolylthiazole-4-carbaldehyde using 30% hydrogen peroxide in the presence of aqueous potassium hydroxide (B78521) in methanol (B129727) under reflux conditions yields 2-p-tolylthiazole-4-carboxylic acid. researchgate.net The reaction mechanism typically involves a two-electron process where the aldehyde is oxidized, potentially through a geminal diol intermediate in aqueous media.

| Reactant | Oxidizing Agent(s) | Product | Reference |

| This compound | KMnO₄, CrO₃ | Isothiazole-4-carboxylic acid | |

| 2-p-tolylthiazole-4-carbaldehyde | H₂O₂, KOH | 2-p-tolylthiazole-4-carboxylic acid | researchgate.net |

This table summarizes the oxidation reactions of this compound and its derivatives.

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the formation of a variety of addition products. For example, it can react with alcohols in the presence of an acid catalyst to form acetals, a reaction often used to protect the aldehyde group during multi-step syntheses. quinoline-thiophene.com The aldehyde group's reactivity towards nucleophiles is a cornerstone of its synthetic utility. cymitquimica.comvulcanchem.comcymitquimica.com

This compound readily undergoes condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases. smolecule.comvulcanchem.com These reactions are typically carried out by refluxing the reactants in a solvent like ethanol, often with a catalytic amount of acid. For example, the reaction with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. Similarly, condensation with hydrazines can produce hydrazones, which may serve as precursors for compounds with enhanced biological activities.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Primary Amine | Imine (Schiff Base) | smolecule.comvulcanchem.com |

| This compound | Thiosemicarbazide | Thiosemicarbazone | |

| This compound | Hydrazine | Hydrazone |

This table outlines the condensation reactions of this compound with various amine derivatives.

The aldehyde group of this compound can be reduced to a primary alcohol, yielding the corresponding isothiazole-4-methanol. This reduction can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, often in a protic solvent like ethanol. tandfonline.com For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed. However, NaBH₄ is generally preferred for its milder reaction conditions, which helps in preserving the integrity of the isothiazole (B42339) ring. An alternative, environmentally friendly method involves an electrolytic process using copper electrodes in an undivided cell. tandfonline.comtandfonline.com

| Starting Material | Reducing Agent(s) | Product | Reference |

| This compound | NaBH₄, LiAlH₄ | Isothiazole-4-methanol | |

| Aldehydes (general) | Electrolytic process (Cu electrodes) | Primary Alcohols | tandfonline.comtandfonline.com |

This table details the reduction of this compound to its corresponding alcohol.

Reactivity of the Isothiazole Ring System

While the aldehyde group is a major site of reactivity, the isothiazole ring itself can also participate in chemical reactions, most notably electrophilic substitution.

The isothiazole ring possesses a degree of aromatic character, making it susceptible to electrophilic substitution reactions. quinoline-thiophene.com However, the presence of the electron-withdrawing aldehyde group can deactivate the ring towards electrophilic attack. The position of substitution on the isothiazole ring is influenced by the electronic effects of the substituents. Generally, electrophilic attack is directed to the position with the highest electron density. In some cases, the presence of an ethynyl (B1212043) group can enhance the π-electron density, increasing the ring's susceptibility to electrophilic substitution. vulcanchem.com

Mechanistic Investigations and Computational Chemistry

Computational chemistry has become an indispensable tool for understanding the reaction mechanisms, electronic structure, and reactivity of isothiazole derivatives.

Understanding the reaction mechanisms for the derivatization of isothiazoles is crucial for synthetic chemistry. For aldehydes like this compound, condensation reactions are common. A modified Rodionov reaction, for instance, uses 2-arylthiazole-4-carbaldehydes to synthesize thiazole (B1198619) β-amino acids. farmaciajournal.com The proposed mechanism involves the in situ formation of ammonia, which condenses with the aldehyde to form an imine. farmaciajournal.com This imine is then attacked by malonic acid, and subsequent decarboxylation yields the final β-amino acid product. farmaciajournal.com

In other derivatization processes, such as the formation of the benzo[d]thiazole bicycle from 4-aminobenzoates, a proposed mechanism involves the formation of a pseudohalogen thiocyanogen. acs.org This intermediate engages in the thiocyanation of the aniline (B41778) derivative, leading to cyclization and the formation of the final bicyclic product. acs.org Multicomponent reactions, such as the Ugi reaction, also provide pathways to complex thiazole derivatives, with mechanisms involving the formation and subsequent cyclization of intermediates. beilstein-journals.org

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and predict the reactivity of isothiazole compounds. nih.govphyschemres.org These studies provide insights into molecular stability, reaction kinetics, and the nature of chemical bonds. physchemres.org

DFT calculations have been employed to study the reactivity of isothiazolinones with electrophiles like dibromine and sulfuryl chloride, correctly predicting that the attack occurs at the C2=C3 bond. physchemres.org In studies of thiazole-containing drugs, DFT has been used to explore the biotransformation mechanisms, calculating the energy barriers for various metabolic pathways such as epoxidation and S-oxidation. nih.gov

A key aspect of these studies is the analysis of global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals. The energy gap (ΔE) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical descriptor for molecular stability. A larger HOMO-LUMO gap generally indicates higher stability and lower chemical reactivity. mdpi.com

Table 1: Calculated HOMO-LUMO Energy Gaps for Selected Thiazole Derivatives

| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Source |

|---|---|---|---|---|

| Thiazole Analog 1 | -8.36 | -0.46 | 7.91 | mdpi.com |

| Thiazole Analog 2 | -8.37 | -0.45 | 7.92 | mdpi.com |

| Thiazole Analog 15 | -8.38 | -0.56 | 7.82 | mdpi.com |

| Thiazole Analog 21 | -6.62 | -1.55 | 5.07 | mdpi.com |

| Thiazole Azo Dye C | - | - | Lower than A & B | nih.gov |

This table presents data for various thiazole derivatives to illustrate the application of DFT in determining electronic properties. A higher energy gap suggests greater electronic stability.

Frontier Molecular Orbital (FMO) analysis, which examines the distribution of the HOMO and LUMO, is fundamental to predicting reaction susceptibility. bhu.ac.in The HOMO region is indicative of the molecule's ability to donate electrons (nucleophilic sites), while the LUMO region indicates the ability to accept electrons (electrophilic sites). nih.govbhu.ac.in

Computational studies use FMO analysis to identify the preferred sites for electrophilic and nucleophilic attack. nih.govbhu.ac.in For example, in a study of cisplatin-isothiazole derivative conjugates, FMO analysis revealed that the LUMO becomes localized on the isothiazole heterocycle. nih.gov This localization suggests that the isothiazole ring is the preferred site for binding with nucleophiles, such as those found in DNA molecules, which helps to explain the observed bioactivity of the conjugate. nih.gov Similarly, the distribution of FMOs in thiazole azo dyes shows that the HOMOs are typically spread over the donor part of the molecule, while the LUMOs are localized on the acceptor moieties, dictating their reactivity. nih.gov

Table 2: Summary of FMO Analysis Findings for Isothiazole/Thiazole Systems

| System Studied | FMO Analysis Finding | Implication for Reactivity | Source |

|---|---|---|---|

| Cisplatin-Isothiazole Conjugates | LUMO localizes on the isothiazole heterocycle. | Isothiazole ring is the preferred site for nucleophilic attack (e.g., by DNA). | nih.gov |

| Thiazole Azo Dyes | HOMOs are on the donor moiety; LUMOs are on the acceptor moiety. | Defines the regions for electrophilic and nucleophilic interactions, respectively. | nih.gov |

| General Thiazole Derivatives | The HOMO-LUMO gap (ΔE) indicates stability. | A smaller gap suggests higher reactivity. | mdpi.comresearchgate.net |

| 4-isothiazolin-3-one | The highest values of the local nucleophilicity index (N-) are at C2 and C3. | Predicts the site of attack by electrophiles like SO₂Cl₂. | physchemres.org |

Computational Analysis of Reaction Pathways and Intermediates

A detailed computational analysis of the reaction pathways and intermediates specifically for this compound is not currently available in published scientific literature. While computational methods such as Density Functional Theory (DFT) are widely used to investigate the mechanisms of organic reactions, dedicated studies on this compound are yet to be reported.

Such computational investigations would be invaluable for providing a deeper understanding of its reactivity. Theoretical studies could elucidate the transition state structures and energies for various reactions, such as nucleophilic additions to the carbonyl group or electrophilic substitutions on the isothiazole ring. Furthermore, computational analysis could predict the relative stabilities of potential intermediates, thereby offering insights into the preferred reaction pathways under different conditions. The absence of this specific research indicates an opportunity for future computational chemistry studies to explore the mechanistic details of this compound's reactivity.

Iv. Synthesis and Applications of Isothiazole 4 Carbaldehyde Derivatives

Derivatives for Medicinal Chemistry Research

The isothiazole (B42339) nucleus is a recognized pharmacophore, and its derivatives are actively investigated for various therapeutic applications. Isothiazole-4-carbaldehyde provides a valuable scaffold for developing novel drug candidates by enabling the synthesis of diverse molecular architectures.

Synthesis of Thiazole-Based Drugs and Drug Candidates

The Hantzsch thiazole (B1198619) synthesis, a classic method for forming the thiazole ring, involves the reaction of an α-haloketone with a thioamide. nih.govsynarchive.comyoutube.com While this compound cannot be used directly in this reaction, it can be converted into the necessary α-haloketone precursor.

This conversion can be achieved in a two-step process. First, the aldehyde undergoes a Grignard reaction with a suitable Grignard reagent (e.g., methylmagnesium bromide) to form a secondary alcohol. Subsequent oxidation of the alcohol to a ketone, followed by α-halogenation using a reagent like N-Bromosuccinimide (NBS) or bromine in acetic acid, yields the required α-haloketone intermediate. wikipedia.orgnih.gov

Once the isothiazole-containing α-haloketone is synthesized, it can be cyclized with a thioamide or thiourea (B124793) to construct the thiazole ring, leading to isothiazole-thiazole hybrid molecules. nih.govorganic-chemistry.orgresearchgate.net This strategy allows for the incorporation of the isothiazole moiety into the core structure of potential thiazole-based therapeutic agents, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govijsrst.com

Development of Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds known for their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. scribd.commdpi.comresearchgate.netresearchgate.net They are typically synthesized through a straightforward condensation reaction between an aldehyde or ketone and a thiosemicarbazide (B42300). researchgate.netnih.gov

This compound can be readily reacted with thiosemicarbazide or its N-substituted derivatives in an alcoholic solvent, often with an acid catalyst, to yield the corresponding this compound thiosemicarbazones. nih.govdergipark.org.tr The resulting compounds, which feature an azomethine (−N=CH−) group, are effective metal chelators and have been shown to inhibit enzymes like ribonucleotide reductase, which is crucial for DNA synthesis, contributing to their anticancer activity. scribd.comnih.gov Research has demonstrated that various thiosemicarbazone derivatives exhibit significant cytotoxicity against different cancer cell lines and possess potent antimicrobial activity against various bacterial and fungal strains. mdpi.comnih.govdergipark.org.trijper.orgekb.egmdpi.com

Table 1: Examples of Reported Biological Activities of Thiosemicarbazone Derivatives

| Compound Class | Reported Biological Activity | Mechanism of Action (Postulated) | References |

|---|---|---|---|

| Thiosemicarbazones | Anticancer (in vitro) | Inhibition of ribonucleotide reductase, disruption of DNA synthesis | scribd.comresearchgate.netnih.gov |

| Thiazole-substituted Thiosemicarbazones | Antitubercular | Inhibition of mycobacterial growth | nih.gov |

| Various Thiosemicarbazones | Antibacterial (Gram-positive and Gram-negative) | Inhibition of DNA gyrase and topoisomerase IV | mdpi.comresearchgate.netmdpi.com |

| Various Thiosemicarbazones | Antifungal (e.g., against Candida albicans) | Disruption of fungal cell processes | researchgate.netnih.gov |

Hybrid Structures and Conjugates for Enhanced Bioactivity

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery to create compounds with enhanced affinity, improved efficacy, or dual modes of action. nih.govresearchgate.net The aldehyde functionality of this compound makes it an excellent substrate for synthesizing such hybrid molecules.

For instance, this compound can undergo condensation reactions with compounds containing a primary amino group, such as aminothiazoles or hydrazides of other heterocyclic systems (e.g., pyrazole), to form Schiff base intermediates. mdpi.comnih.gov These intermediates can then be used in subsequent cyclization reactions to generate novel, fused heterocyclic systems. This approach has been successfully used to create pyrazoline-thiazole hybrids and other conjugated structures. nih.govresearchgate.netmdpi.com These hybrid molecules often exhibit synergistic or additive biological effects, leading to enhanced antimicrobial or anticancer activities. nih.govnih.gov

β-Amino Acid and β-Amino Ester Derivatives from Carbaldehydes

β-Amino acids and their ester derivatives are important structural motifs in many biologically active compounds, including peptides and pharmaceuticals. A key method for their synthesis is the aza-Reformatsky reaction. nih.govtheaic.org This reaction involves the addition of an organozinc enolate, derived from an α-halo ester, to an imine. wikipedia.org

The synthesis of β-amino esters from this compound would proceed via a two-step sequence. First, the carbaldehyde is condensed with a primary amine (e.g., aniline (B41778) or a chiral amine) to form the corresponding N-substituted imine (a Schiff base). This imine then serves as the electrophile in the Reformatsky reaction. nih.govresearchgate.net

In the second step, the imine is treated with an α-halo ester (such as ethyl bromoacetate) and activated zinc metal. The zinc inserts into the carbon-halogen bond of the ester to form a zinc enolate, which then nucleophilically attacks the imine carbon. theaic.orgwikipedia.org An acidic workup subsequently hydrolyzes the intermediate to yield the target β-(isothiazol-4-yl)-β-amino ester. nih.gov This synthetic route provides a direct method for incorporating the isothiazole scaffold into the backbone of β-amino esters, creating novel building blocks for medicinal chemistry. A similar methodology has been reported for the synthesis of new thiazole β-amino acids from 2-arylthiazole-4-carbaldehydes through condensation with malonic acid and ammonium (B1175870) acetate (B1210297). nih.gov

Derivatives for Agrochemical Research

The isothiazole ring is not only important in pharmaceuticals but also serves as a core component in several agrochemicals, particularly fungicides. nih.govmdpi.com Derivatives of this compound are precursors to compounds designed to protect crops from fungal pathogens.

Synthesis of Pesticides and Herbicides

Research in agrochemicals has focused on developing isothiazole derivatives that can act as fungicides. One successful strategy involves creating hybrid molecules that combine the isothiazole ring with other bioactive fragments, such as the thiazole ring. nih.govrsc.org

A notable example is the synthesis of novel isothiazole-thiazole derivatives designed to have both direct fungicidal activity and the ability to induce systemic acquired resistance (SAR) in plants. nih.govresearchgate.net SAR is a plant's natural defense mechanism against pathogens. sumitomo-chem.co.jpnih.gov The synthesis of these compounds often starts with a substituted isothiazole precursor, such as 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one, which is structurally related to this compound. nih.gov The ketone is first brominated to form an α-bromoketone, which then undergoes a Hantzsch-type cyclization with a piperidine-based thioamide to form the isothiazole-thiazole core structure. nih.govrsc.org

These derivatives have shown high efficacy against oomycete pathogens like Pseudoperonospora cubensis and Phytophthora infestans. nih.govrsc.orgnih.gov The commercial fungicide Isotianil, a 3,4-dichloroisothiazole carboxamide derivative, also functions by inducing this host plant defense mechanism rather than by direct antimicrobial action. sumitomo-chem.co.jpnih.govapvma.gov.au

Table 2: Fungicidal Activity of a Representative Isothiazole-Thiazole Derivative (Compound 6u)

| Pathogen | Disease | EC₅₀ (mg L⁻¹) in vivo | Reference |

|---|---|---|---|

| Pseudoperonospora cubensis | Cucumber Downy Mildew | 0.046 | nih.gov |

| Phytophthora infestans | Late Blight of Potato/Tomato | 0.20 | nih.gov |

Development of Antimicrobial Agrochemicals

The isothiazole scaffold is a key structural motif in the research and development of novel agrochemicals. nih.gov The incorporation of isothiazole and its derivatives into various compounds has led to the creation of a wide range of pesticides, noted for their strong biological activity and potential for diverse structural modifications. nih.gov

A significant area of research has been the synthesis of isothiazole-thiazole derivatives to discover new chemicals with both fungicidal activity and the ability to induce systemic acquired resistance (SAR) in plants. nih.govnih.gov In one such study, 21 novel isothiazole-thiazole derivatives were synthesized and evaluated. nih.govrsc.org The synthesis involved a multi-step process starting from 3,4-dichloroisothiazole-5-carboxylic acid, leading to the final isothiazole-thiazole derivatives. nih.govresearchgate.net Many of these synthesized compounds displayed excellent in vivo activity against oomycetes, which are destructive plant pathogens. nih.govresearchgate.net For instance, compound 6u showed exceptional efficacy against Pseudoperonospora cubensis and Phytophthora infestans. nih.govresearchgate.net

Another successful strategy involves combining 3,4-dichloroisothiazole substructures with cinnamamide (B152044) morpholine (B109124). This led to the development of compounds like 5a , which exhibited 100% in vivo fungicidal activity against Pseudoperonspera cubensis at a concentration of 100 μg/mL. nih.gov Furthermore, researchers have developed N-acyl-N-arylalaninates by incorporating a 3,4-dichloroisothiazol-5-ylcarbonyl fragment, derived from the plant resistance activator isotianil. mdpi.com Compound 1d from this series was found to be 92% effective against Alternaria brassicicola in in-vivo tests at a concentration of 200 µg/mL. mdpi.com

Table 1: Fungicidal Activity of Selected Isothiazole Derivatives

| Compound | Target Pathogen | EC₅₀ (mg L⁻¹) | In vivo Inhibition (%) | Concentration (mg L⁻¹) | Source(s) |

|---|---|---|---|---|---|

| 6u | Pseudoperonospora cubensis | 0.046 | >90% | 100 | nih.gov, researchgate.net |

| 6u | Phytophthora infestans | 0.20 | 100% | 100 | nih.gov, researchgate.net |

| 5a | Pseudoperonspera cubensis | - | 100% | 100 | nih.gov |

| 1d | Alternaria brassicicola | - | 92% | 200 | mdpi.com |

Isothiazole-Containing Fungicides and Plant Growth Regulators

Isothiazole derivatives have been effectively utilized in the creation of both fungicides and plant growth regulators. thieme-connect.com A key advancement in this area is the development of compounds that possess dual functionality: direct fungicidal action and the ability to stimulate the plant's own defense mechanisms, a process known as systemic acquired resistance (SAR). nih.govnih.gov

Isotianil, a commercial fungicide, is a notable example that functions by activating plant-induced systemic resistance, thereby affecting multiple stages in the life cycle of pathogens. nih.gov The 3,4-dichloroisothiazole moiety, a key component of isotianil, is recognized for its ability to induce SAR, enhancing a plant's resistance against subsequent pathogen attacks. nih.govnih.govrsc.org

Recent research has built upon this concept. The highly active isothiazole-thiazole derivative, 6u , was found to not only act on the pathogen's oxysterol-binding protein (PcORP1) but also to significantly up-regulate the expression of the defense-related gene pr1. nih.govrsc.orgresearchgate.net After treatment with compound 6u , pr1 expression increased 43-fold in 24 hours and 122-fold in 48 hours, indicating a strong activation of the salicylic (B10762653) acid pathway for plant defense. nih.govresearchgate.net Similarly, the isothiazole-containing cinnamamide morpholine derivative 5a demonstrated good activity against Botrytis cinerea by triggering the accumulation of defense-related gene expression (PAL and NPR1), showcasing its ability to stimulate plant innate immunity. nih.gov This dual-action approach is a critical strategy for managing fungicide resistance. nih.gov

Derivatives for Materials Science and Advanced Applications

The isothiazole heterocyclic system is a versatile building block for creating new materials with unique electronic and mechanical properties. researchgate.netresearchgate.net Its derivatives have found applications in polymers, coatings, dyes, and advanced electronic materials.

Isothiazole derivatives are utilized in the protection of polymers and have applications in coatings, such as for corrosion inhibition. researchgate.netmedwinpublishers.com A significant area of development is the synthesis of novel conjugated polymers incorporating thiazole or thieno[3,4-d]thiazole units. rsc.orgrsc.org These polymers are synthesized through methods like Stille, Suzuki, or direct (hetero)arylation polycondensation (DHAP) reactions. rsc.org

Isothiazole derivatives have been successfully used in the formulation of colorants. medwinpublishers.com Specifically, they serve as precursors in the preparation of azo dyes. medwinpublishers.com The thiazole ring acts as an important chromophoric core in these dye structures. mdpi.com Derivatives such as aminoisothiazole and 1,2-benzisothiazole (B1215175) are used to create these dyes, which are essential in the synthetic fiber dyeing industry. medwinpublishers.com Furthermore, 4-cyanoisothiazole derivatives have been specifically developed for use in ink-jet inks and dyes. medwinpublishers.com These applications highlight the utility of the isothiazole scaffold in creating stable and effective colorants for various industrial uses. medwinpublishers.com

The isothiazole core and its derivatives are increasingly being explored for their potential in optoelectronic materials, which can interact with and manipulate light and electrical energy. bldpharm.comossila.com this compound itself is considered a building block for optical and electronic materials. bldpharm.com

Research has focused on synthesizing conjugated polymers based on thiazolo[5,4-d]thiazole (B1587360) (TzTz), a highly electron-deficient building block known for its tunable optoelectronic properties. researchgate.net Copolymers based on thieno[3,4-d]thiazole derivatives exhibit bandgaps ranging from 1.07 to 1.82 eV, with HOMO energy levels between -5.06 and -5.48 eV and LUMO energy levels from -3.61 to -4.02 eV. rsc.org The ability to fine-tune these electronic properties through structural modification makes these materials promising candidates for applications in organic solar cells and other optoelectronic devices. rsc.orgresearchgate.net

Thiazole-based compounds have emerged as versatile platforms for developing fluorescent sensors. nih.govmdpi.com A novel sensor for the fluoride (B91410) anion was developed using a thiazole-based carbaldehyde bearing a benzimidazole (B57391) fluorophore. nih.gov This sensor operates via an intramolecular charge transfer (ICT) mechanism, exhibiting fluorescence enhancement specifically in the presence of fluoride anions. nih.gov

The broader class of thiazole derivatives, such as Thiazole Orange (TO), has been extensively used to create "turn-on" fluorescent probes for a variety of biomolecules and metal ions. nih.govmdpi.com Additionally, thiazole and thiazolo[5,4-d]thiazole units have been incorporated into luminescent metal-organic frameworks (LMOFs). scientificarchives.com These materials show great promise as chemosensors for detecting environmental contaminants, including toxic anions, aromatic compounds, and heavy metal ions, due to their high sensitivity and selectivity. scientificarchives.com

V. Biological and Pharmacological Research of Isothiazole 4 Carbaldehyde and Its Derivatives

Antimicrobial Research

Derivatives of isothiazole (B42339) have been extensively investigated for their potential to combat microbial infections. The inherent chemical properties of the isothiazole ring contribute to its ability to interact with biological targets in microorganisms, leading to the inhibition of their growth or replication.

A number of studies have highlighted the potential of isothiazole derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain thiazole (B1198619) derivatives have demonstrated inhibitory effects against pathogenic bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. biointerfaceresearch.comnih.gov The antibacterial efficacy of these compounds is often attributed to their specific structural features, which can be modified to enhance their activity. researchgate.net

Research into thiazole-based pyrrolidine (B122466) derivatives has identified compounds with selective inhibition of Gram-positive bacteria. nih.gov For example, a 4-F-phenyl derivative was found to be active against S. aureus and B. cereus. nih.gov The outer membrane of Gram-negative bacteria often acts as a barrier, providing increased tolerance to certain antimicrobial compounds. nih.gov

Interactive Table: Antibacterial Activity of Selected Isothiazole Derivatives

| Compound | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| 4-F-phenyl thiazole-pyrrolidine derivative | Staphylococcus aureus | 30.53 ± 0.42 mm inhibition zone | nih.gov |

| 4-F-phenyl thiazole-pyrrolidine derivative | Bacillus cereus | 21.70 ± 0.36 mm inhibition zone | nih.gov |

| Thiazole derivative | Proteus mirabilis | MIC: 1000 µg/ml, 9.3 ± 0.1 mm inhibition zone | mdpi.com |

| Thiazole derivative | Shigella dysenteriae | MIC: 125 µg/ml, 15.6 ± 0.2 mm inhibition zone | mdpi.com |

Isothiazole derivatives have also demonstrated significant potential as antifungal agents. Studies have shown that certain derivatives exhibit potent activity against various fungal pathogens, including strains of Candida. cncb.ac.cn The mechanism of action of these antifungal compounds can involve the disruption of the fungal cell wall or interference with the integrity of the cell membrane. cncb.ac.cn

For example, a series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system showed very strong activity against Candida albicans isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. cncb.ac.cn The antifungal effect of these compounds may be related to their interaction with the fungal cell wall structure and/or the cell membrane. cncb.ac.cn The high lipophilicity of these derivatives has been correlated with their high antifungal activity. cncb.ac.cn

The antiviral potential of isothiazole derivatives has been another active area of research. researchgate.net Certain compounds incorporating the isothiazole ring have shown efficacy against a range of viruses. nih.govmdpi.com For instance, specific isothiazole derivatives have been found to be effective against both RNA and DNA viruses. nih.govmdpi.com

One study reported on 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol -3-yl)-O-ethyl thiocarbonate, which were effective against HIV-1 and HIV-2. nih.govmdpi.com Further evaluation of these compounds revealed high selectivity indexes for poliovirus 1 and Echovirus 9. nih.govmdpi.com Another derivative, S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate, was found to be active against several rhinoviruses, Coxsackie B1, and the measles virus. nih.govmdpi.com Additionally, some isothiazole derivatives have been shown to directly inactivate Sindbis virus and Herpes simplex virus at certain concentrations. frontiersin.org

Anticancer Research

The development of novel anticancer agents is a critical area of pharmaceutical research, and isothiazole derivatives have emerged as a promising class of compounds with potential therapeutic applications in oncology. nih.gov

Numerous studies have demonstrated the cytotoxic effects of isothiazole derivatives against a variety of human cancer cell lines. researchgate.net These compounds have shown the ability to inhibit the growth and proliferation of cancer cells, often through the induction of apoptosis.

For example, a series of bis-thiazole derivatives exhibited remarkable cytotoxic activities, with one compound showing a potent IC50 value of 0.6 nM against the HeLa cervical cancer cell line. Another study on novel thiazole-naphthalene derivatives identified a compound with IC50 values of 0.48 ± 0.03 and 0.97 ± 0.13 μM against MCF-7 breast cancer and A549 lung cancer cell lines, respectively. nih.gov Furthermore, certain 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones have shown significant inhibitory activity against MCF-7 and HepG2 cancer cell lines.

Interactive Table: Cytotoxic Activity of Selected Isothiazole Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Bis-thiazole derivative 5c | HeLa (cervical cancer) | 0.6 nM | |

| Bis-thiazole derivative 5f | KF-28 (ovarian cancer) | 6 nM | |

| Thiazole-naphthalene derivative 5b | MCF-7 (breast cancer) | 0.48 ± 0.03 µM | nih.gov |

| Thiazole-naphthalene derivative 5b | A549 (lung cancer) | 0.97 ± 0.13 µM | nih.gov |

| Thiazole derivative 4c | MCF-7 (breast cancer) | 2.57 ± 0.16 µM |

Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of anticancer agents. In the context of isothiazole derivatives, SAR studies have provided valuable insights into the structural features that govern their cytotoxic activity. nih.gov

For instance, in a series of thiazole-naphthalene derivatives, it was observed that the nature of the substituent on the phenyl ring significantly influenced the inhibitory activity against cancer cells. nih.gov An ethoxy group at the para position of the phenyl ring was found to be associated with the strongest activity. nih.gov Conversely, the introduction of a fatty acyl group into the aminothiazole moiety led to a significant decrease in antiproliferative activity. nih.gov However, the presence of a trichloroacetyl group at the aminothiazole significantly improved the antiproliferative activity. nih.gov These findings highlight the importance of specific substitutions on the isothiazole scaffold for enhancing anticancer efficacy.

Molecular Mechanism of Anticancer Effects (e.g., Apoptosis)

Derivatives of the thiazole and isothiazole families have demonstrated notable anticancer activities, primarily through the induction of apoptosis, or programmed cell death. Research into the molecular mechanisms has identified several key pathways through which these compounds exert their cytotoxic effects on cancer cells.

One primary mechanism is the disruption of microtubule dynamics. Microtubules are essential for cell division, and their inhibition can lead to cell cycle arrest and apoptosis. acs.org Certain arylidene-hydrazinyl-thiazole derivatives have been shown to interfere with this process, highlighting a critical target for their anticancer action. acs.org

Another significant pathway involves the modulation of key proteins that regulate apoptosis. Studies have revealed that some bis-thiazole derivatives can activate mitochondrial-dependent apoptosis. frontiersin.org This is achieved by altering the expression of the Bcl-2 family of proteins. Specifically, these compounds have been observed to upregulate pro-apoptotic genes, such as Bax and Puma, while simultaneously downregulating anti-apoptotic genes like Bcl-2. acs.orgfrontiersin.org This shift in the balance between pro- and anti-apoptotic proteins leads to the loss of mitochondrial membrane potential and the activation of caspases (like caspase-3/7), which are the executioners of apoptosis. acs.org

Furthermore, investigations into novel pyrazole-benzothiazole derivatives have confirmed their ability to induce apoptosis in a concentration-dependent manner. nih.gov For instance, compound 8l was found to significantly increase the percentage of apoptotic cells in a triple-negative breast cancer cell line (MDA-MB-231). nih.gov Similarly, other thiazole derivatives have been found to induce both early and late-stage apoptosis in MCF-7 breast cancer cells. mdpi.com

The table below summarizes the apoptotic effects of selected thiazole derivatives on cancer cell lines.

| Compound | Cancer Cell Line | Key Apoptotic Effect |

| 4c (Thiazole derivative) | MCF-7 (Breast) | Increased early apoptosis by 22.39% and late apoptosis by 9.51%. mdpi.com |

| 5f (Bis-thiazole derivative) | KF-28 (Ovarian) | Induced 82.76% apoptotic cell death and cell cycle arrest at the G1 phase. frontiersin.org |

| 4m, 4n, 4r (Arylidene-hydrazinyl-thiazoles) | BxPC-3, MOLT-4, MCF-7 | Significantly increased caspase-3/7 activity and modulated Bcl2/Bax expression. acs.org |

| 8l (Pyrazole-benzothiazole derivative) | MDA-MB-231 (Breast) | Increased Annexin-V-positive cells from 8.06% (control) to 35.0% at 8 µM concentration. nih.gov |

Other Therapeutic Applications and Biological Activities

Beyond their anticancer potential, isothiazole-4-carbaldehyde and its derivatives have been explored for a variety of other therapeutic uses.

Anti-inflammatory Properties

The isothiazole core is a feature of compounds with significant anti-inflammatory activity. medwinpublishers.com Research has shown that specific derivatives, such as 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides, exhibit potent effects in models of inflammation. nih.gov The anti-inflammatory properties of thiazole and isothiazole derivatives are also linked to their ability to inhibit the release of pro-inflammatory mediators. wjpmr.com One of the proposed mechanisms for this activity is the inhibition of inducible nitric oxide synthase (iNOS), which plays a role in the inflammatory process. nih.gov The antiviral drug Denotivir, which is a derivative of 5-benzoylamino-3-methyl-4-isothiazolecarboxamide, also possesses anti-inflammatory properties. medwinpublishers.com

Enzyme Inhibition Studies

The therapeutic effects of isothiazole derivatives are often linked to their ability to inhibit specific enzymes. This targeted inhibition is a key mechanism in various applications.

Anticancer: In the context of cancer, thiazole derivatives have been identified as inhibitors of several key enzymes involved in tumor growth and proliferation. These include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and aromatase. mdpi.com Inhibition of these enzymes can disrupt cancer cell signaling and angiogenesis. mdpi.com

Anti-inflammatory: As an anti-inflammatory mechanism, certain thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azole derivatives have been shown to be potential inhibitors of inducible nitric oxide synthase (iNOS). nih.gov By blocking the active site of iNOS, these compounds can reduce the synthesis of nitric oxide, a key mediator in the inflammatory response. nih.gov

Antidiabetic: For diabetes management, thiazole derivatives have been investigated as inhibitors of α-glucosidase. researchgate.netnih.gov This enzyme is responsible for breaking down complex carbohydrates into glucose. Its inhibition can help to control post-meal blood sugar levels. mdpi.com Several novel thiazole derivatives of thiophene (B33073) carbaldehyde have shown excellent inhibitory potential against α-glucosidase, with some compounds being more potent than the standard drug, acarbose. researchgate.net

The following table details the enzyme inhibitory activities of some isothiazole and thiazole derivatives.

| Compound Class | Target Enzyme | Therapeutic Area | Finding |

| Thiazole derivative 4c | VEGFR-2 | Anticancer | Exhibited potent inhibition with an IC50 value of 0.15 µM. mdpi.com |

| Thiazolyl-azole derivatives | Inducible Nitric Oxide Synthase (iNOS) | Anti-inflammatory | Virtual screening showed that all twenty-two tested compounds bind to the iNOS active site. nih.gov |

| Thiophene carbaldehyde-based thiazoles | α-glucosidase | Antidiabetic | Seven derivatives showed inhibitory potential greater than the standard, acarbose. researchgate.net |

| Imidazopyridine-based thiazoles | α-glucosidase | Antidiabetic | Compounds 4a , 4g , 4o , and 4p showed superior activity with low IC50 values. nih.gov |

Modulating Oxidative Stress and Inflammation

Derivatives of isothiazole have been shown to possess antioxidant properties and the ability to modulate pathways related to oxidative stress and inflammation. nih.gov Research indicates that these compounds can lower oxidative stress, which contributes to their anti-inflammatory effects. nih.gov In a study related to acute lung injury in septic rats, a novel thiazole derivative demonstrated protective effects by reducing levels of the oxidative stress marker malondialdehyde, while increasing the levels of the antioxidant enzymes superoxide (B77818) dismutase and glutathione. researchgate.net Similarly, studies on thiazolidine-4-carboxylic acid derivatives, which share a related structural core, have shown they can attenuate neuroinflammation and oxidative stress in animal models. nih.gov

Antidiabetic and Antitubercular Activities

The structural versatility of the isothiazole ring has led to its investigation in compounds designed to treat metabolic and infectious diseases.

Antidiabetic Activity: As mentioned in the enzyme inhibition section, a primary approach for the antidiabetic potential of these derivatives is the inhibition of α-glucosidase. researchgate.netnih.gov Numerous studies have synthesized novel series of thiazole derivatives that show potent α-glucosidase inhibitory activity, often surpassing that of the reference drug acarbose. researchgate.netnih.gov

Antitubercular Activity: Thiazole and its related heterocyclic derivatives, like 1,3,4-thiadiazoles, have been evaluated for their activity against Mycobacterium tuberculosis. researchgate.netnih.gov A series of thiazolyl pyrazine (B50134) carboxamide derivatives were synthesized and tested for their inhibitory activity against the H37Rv strain of M. tuberculosis. researchgate.net Other research on 1,3,4-oxadiazole-containing hydrazide derivatives also showed promising antimycobacterial activity, including against drug-resistant strains. mdpi.com

Anti-parasitic and Anthelmintic Properties

Isothiazole and thiazole derivatives have demonstrated a broad spectrum of activity against various parasites and helminths (worms). nih.gov

Anti-parasitic Activity: Research has shown that naphthyl-thiazole derivatives possess cytotoxic potential against the parasites Leishmania amazonensis and Trypanosoma cruzi, which are responsible for leishmaniasis and Chagas disease, respectively. unl.pt

Anthelmintic Activity: Several studies have confirmed the effectiveness of thiazole derivatives against parasitic worms. nih.govresearchgate.net For instance, 2-(4'-thiazolyl)-benzimidazole was identified early on as a potent anthelmintic agent. acs.org More recent studies have evaluated newly synthesized 2-amino substituted 4-phenyl thiazole derivatives against the earthworm Pheretima posthuma, with some compounds showing higher potency than the standard drug mebendazole. researchgate.net Thiosemicarbazide (B42300) derivatives have also shown high mortality rates against nematodes of the genus Rhabditis sp. nih.gov

Central Nervous System (CNS) Related Applications

While direct and extensive research specifically focused on the central nervous system (CNS) applications of this compound is limited in publicly accessible scientific literature, the broader classes of isothiazole and thiazole derivatives have garnered considerable interest for their potential therapeutic effects within the CNS. medwinpublishers.comnih.govresearchgate.net Numerous compounds from this family have been synthesized and evaluated for their activity in a variety of neurological and psychiatric conditions.

Investigations into structurally related thiazole derivatives have indicated potential for the treatment of neurodegenerative diseases. For example, various thiazole-based compounds have been designed and tested as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govtandfonline.comtandfonline.comscilit.comnih.gov These enzymes are implicated in the pathology of Alzheimer's disease, and their inhibition can lead to increased levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function.

Furthermore, isothiazole and thiazole derivatives have been explored for their capacity to act as monoamine oxidase (MAO) inhibitors. nih.govtandfonline.comnih.govcolab.ws The MAO enzymes are crucial in the metabolic pathways of monoamine neurotransmitters, including serotonin (B10506), dopamine, and norepinephrine. Specifically, inhibitors of MAO-A are utilized in the treatment of depression, whereas MAO-B inhibitors are employed in the management of Parkinson's disease. nih.gov The potential for isothiazole-containing molecules to modulate the activity of these key enzymes suggests a promising avenue for the development of novel therapeutic agents for depressive disorders and Parkinson's disease. colab.ws

Additionally, certain thiazole derivatives have been identified as modulators of glutamate (B1630785) receptors, with a particular focus on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subtype GluA2. nih.gov As the primary excitatory neurotransmitter in the CNS, glutamate and its receptors play a critical role in synaptic plasticity, learning, and memory. The dysregulation of glutamatergic signaling is associated with a range of neurological disorders, highlighting the therapeutic potential of compounds that can modulate these receptors.

Given the established CNS activity of the isothiazole and thiazole scaffolds, the synthesis and evaluation of derivatives of this compound represent a promising field for future research aimed at discovering novel CNS-active agents.

Mechanism of Action at the Molecular Level

The precise molecular mechanism of action for this compound has not been extensively elucidated in the current body of scientific research. However, by examining studies conducted on analogous isothiazole and thiazole derivatives, it is possible to infer potential mechanisms and identify the key structural features that contribute to their biological activities.

Interactions with Enzymes and Receptors

Derivatives of isothiazole and thiazole have demonstrated interactions with several important enzymes and receptors within the central nervous system.

Enzyme Inhibition:

Monoamine Oxidase (MAO): A number of studies have underscored the potential of thiazole derivatives to function as inhibitors of both MAO-A and MAO-B. nih.govnih.gov The inhibition mechanism is frequently characterized as non-competitive, which suggests the formation of a stable complex between the inhibitor and the enzyme. tandfonline.com It has been proposed that the nitrogen atom within the thiazole ring is a critical element for this inhibitory activity. tandfonline.com

Cholinesterases (AChE and BuChE): Compounds based on the thiazole scaffold have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govtandfonline.comtandfonline.comscilit.comnih.gov Molecular docking studies of some of these derivatives have revealed that they can bind within the active site of AChE, interacting with key amino acid residues in a manner that mimics the binding of established inhibitors such as donepezil. nih.gov

Receptor Modulation:

Glutamate Receptors: Thiazole derivatives have been the subject of investigation as potential modulators of AMPA receptors. nih.gov Computational docking simulations suggest that these compounds may bind to the ligand-binding domain of the GluA2 receptor, indicating a possible allosteric mechanism of modulation. nih.gov

Other Receptors: The isothiazole ring is a structural component of various physiologically active compounds that function as antagonists of serotonin receptors, specifically the 5-HT2C and 5-HT2B subtypes, which are recognized targets for antidepressant medications. researchgate.net

Role of Thiazole Ring and Aldehyde Group in Biological Interactions

The biological activity of isothiazole derivatives is profoundly influenced by the physicochemical properties of the isothiazole ring and the nature of its substituents.

The isothiazole ring is an electron-rich aromatic system that can engage in a variety of non-covalent interactions with biological targets, such as π-π stacking, hydrogen bonding, and hydrophobic interactions. The presence of both a nitrogen and a sulfur atom in the ring creates a distinct electronic distribution that can be pivotal for molecular recognition and binding affinity. The nitrogen atom, in particular, has been implicated as a key feature for the enzyme inhibitory activity of certain thiazole derivatives against MAO. tandfonline.com